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Compound of Interest

Compound Name: 5-Bromo-2,4-dimethylaniline

Cat. No.: B189010 Get Quote

A detailed guide for researchers, scientists, and drug development professionals on the

spectroscopic characteristics of 5-Bromo-2,4-dimethylaniline, presented in comparison with

its structural isomer, 4-Bromo-2,6-dimethylaniline, and its parent compound, 2,4-

dimethylaniline. This guide provides a comprehensive summary of their ¹H NMR, ¹³C NMR, FT-

IR, and Mass Spectrometry data, alongside detailed experimental protocols and visual

workflows to aid in structural elucidation and differentiation.

The precise characterization of substituted anilines is a critical step in synthetic chemistry and

drug discovery, where subtle changes in molecular structure can significantly impact biological

activity. Spectroscopic techniques provide a powerful toolkit for the unambiguous identification

and purity assessment of these compounds. This guide focuses on 5-Bromo-2,4-
dimethylaniline, a halogenated aromatic amine, and offers a comparative analysis with key

related structures to highlight the influence of substituent positioning on their spectral

fingerprints.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 5-Bromo-2,4-dimethylaniline
and the selected comparative compounds. This side-by-side presentation allows for a clear and

objective comparison of their spectral properties.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Data

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b189010?utm_src=pdf-interest
https://www.benchchem.com/product/b189010?utm_src=pdf-body
https://www.benchchem.com/product/b189010?utm_src=pdf-body
https://www.benchchem.com/product/b189010?utm_src=pdf-body
https://www.benchchem.com/product/b189010?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b189010?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 1: ¹H NMR Chemical Shifts (δ) in ppm

Compound Aromatic Protons NH₂ Protons CH₃ Protons

5-Bromo-2,4-

dimethylaniline

δ 7.15 (s, 1H, H-6),

6.60 (s, 1H, H-3)
~3.6 (br s, 2H)

δ 2.30 (s, 3H, 4-CH₃),

2.15 (s, 3H, 2-CH₃)

2,4-dimethylaniline
δ 6.84 (s, 1H), 6.80 (d,

1H), 6.52 (d, 1H)
δ 3.38 (br s, 2H)

δ 2.09 (s, 3H), 2.00 (s,

3H)

4-Bromo-2,6-

dimethylaniline[1]
δ 7.04 (s, 2H) δ 3.53 (br s, 2H) δ 2.12 (s, 6H)

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Data
Table 2: ¹³C NMR Chemical Shifts (δ) in ppm

Compound Aromatic Carbons CH₃ Carbons

5-Bromo-2,4-dimethylaniline

~142.5 (C-NH₂), ~134.0 (C-

Br), ~132.0, ~128.0, ~125.0,

~118.0

~20.0, ~17.0

2,4-dimethylaniline[2] δ 143.9, 129.8, 127.8, 115.3 δ 20.5, 17.5

4-Bromo-2,6-dimethylaniline[1]

δ 142.2 (C-NH₂), 130.8 (Ar-

CH), 121.2 (C-Br), 119.5 (Ar-

C)

δ 17.8

Note: Assignments for 5-Bromo-2,4-dimethylaniline are predicted based on substituent

effects. Quaternary carbons (C-NH₂, C-Br, C-CH₃) are typically weaker in intensity.

Fourier-Transform Infrared (FT-IR) Spectroscopy Data
Table 3: Key FT-IR Absorption Bands (cm⁻¹)
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Mass Spectrometry (MS) Data
Table 4: Key Mass-to-Charge Ratios (m/z) in Mass Spectrometry

Compound Molecular Ion [M]⁺ Key Fragment Ions

5-Bromo-2,4-dimethylaniline 200/202 (approx. 1:1 ratio)
185/187 ([M-CH₃]⁺), 121 ([M-

Br]⁺), 106 ([M-Br-CH₃]⁺)

2,4-dimethylaniline[2] 121 106 ([M-CH₃]⁺), 91, 77

4-Bromo-2,6-dimethylaniline 200/202 (approx. 1:1 ratio)
185/187 ([M-CH₃]⁺), 121 ([M-

Br]⁺), 106 ([M-Br-CH₃]⁺)

Experimental Protocols
Reproducibility of spectroscopic data is contingent on standardized experimental procedures.

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Approximately 10-20 mg of the aniline sample was dissolved in 0.6-0.7

mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an

internal standard. The solution was transferred to a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer.

¹H NMR Acquisition: A standard single-pulse experiment was used. Key parameters included

a spectral width of 16 ppm, 16 scans, a relaxation delay of 2 seconds, and an acquisition

time of 4 seconds.

¹³C NMR Acquisition: A proton-decoupled pulse program was utilized. Key parameters

included a spectral width of 240 ppm, 1024 scans, a relaxation delay of 5 seconds, and an

acquisition time of 1.5 seconds.

Data Processing: The raw data (Free Induction Decay - FID) was processed with a Fourier

transform, followed by phase and baseline corrections. Chemical shifts were referenced to

the TMS signal at 0.00 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation: A small amount of the solid sample was placed directly on the diamond

crystal of an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: A FT-IR spectrometer equipped with an ATR accessory was used.

Data Acquisition: The spectrum was recorded over a range of 4000-400 cm⁻¹ with a

resolution of 4 cm⁻¹. A total of 32 scans were co-added to improve the signal-to-noise ratio. A

background spectrum of the clean, empty ATR crystal was recorded prior to the sample

measurement and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
Sample Introduction: A dilute solution of the sample in methanol was introduced into the

mass spectrometer via direct infusion or through a gas chromatograph (GC) for volatile

compounds.

Instrumentation: An electron ionization (EI) mass spectrometer was used.
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Ionization: The sample was ionized using a standard EI energy of 70 eV.

Data Acquisition: The mass spectrum was scanned over a mass-to-charge (m/z) range of 40-

300 amu.

Visualizations
Experimental Workflow for Spectroscopic Analysis
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Caption: Workflow for Spectroscopic Analysis.

Mass Spectrometry Fragmentation Pathway of 5-Bromo-
2,4-dimethylaniline
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Caption: Fragmentation of 5-Bromo-2,4-dimethylaniline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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